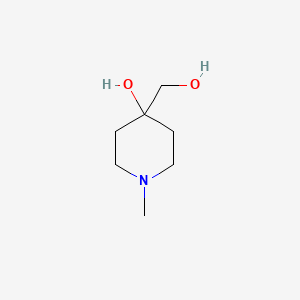

1-Methyl-4-hydroxy-piperidine-4-methanol

Übersicht

Beschreibung

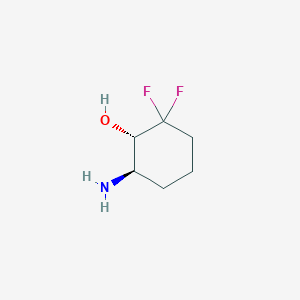

1-Methyl-4-hydroxy-piperidine-4-methanol is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-hydroxy-piperidine-4-methanol can be analyzed using various techniques such as vibrational spectra, NBO and UV-spectral analysis .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of natural alkaloids . They can also act as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-hydroxy-piperidine-4-methanol can be determined using various analytical techniques. For example, its molecular formula is C7H15NO and its average mass is 129.200 Da .Wissenschaftliche Forschungsanwendungen

Thermal Energy Transport Systems

Research on thermal energy transport systems has explored the synthesis and decomposition reactions of methanol, highlighting its potential in energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process begins with the carbonylation of methanol to methyl formate, followed by hydrogenolysis. This process aims to recover wasted or unused discharged heat from industrial sources, utilizing chemical reactions for thermal energy demands in residential and commercial areas. Developments in this area include low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and simulations of energy transport efficiency, showing promise for innovative energy transfer systems (Liu, Yabe, Kajiyama, & Fukuda, 2002).

Methanol Reforming and Catalysts

Methanol reforming processes, crucial for hydrogen production, have been extensively reviewed, particularly focusing on Cu-based catalysts used in various methanol reforming reactions. This research addresses the kinetic, compositional, and morphological characteristics of these catalysts, contributing to the understanding of methanol's role in proton-exchange membrane fuel cell technology. The review covers surface reaction mechanisms and presents different reaction schemes, providing a comprehensive understanding of methanol reforming processes (Yong, Ooi, Chai, & Wu, 2013).

Methanol in Polymer Membrane Purification

The application of polymer membranes in the purification of fuel oxygenates, specifically the separation of methanol/methyl tert-butyl ether (MTBE) mixtures via pervaporation, has been reviewed. This highlights the role of methanol in improving fuel performance and reducing hazardous emissions. The review analyzes various polymer membranes' efficiency in separating azeotropic methanol/MTBE mixtures, identifying materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes as having optimal transport properties for this application (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Methanolysis for Fatty Acid Methyl Esters

A literature review on rapid procedures for the methanolysis of fats and oils to produce fatty acid methyl esters for gas-liquid chromatography is presented. This research developed a rapid and reliable procedure, drawing from existing methods, to yield quantitative results in simulating coconut oil. The study emphasizes methanol's role in this process and suggests that brief refluxing of the reaction mixture and the removal of methoxide by aqueous extraction are critical for good quantitative results (Bannon, Breen, Craske, Trong Hai, Harper, & O'Rourke, 1982).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8-4-2-7(10,6-9)3-5-8/h9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJEZFMGXFBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554509 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112197-75-8 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

dimethyl-](/img/structure/B3045630.png)

![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)